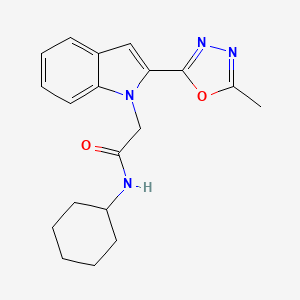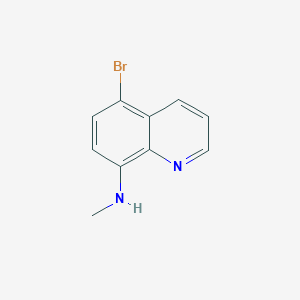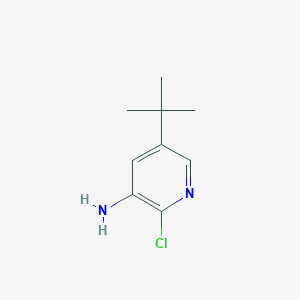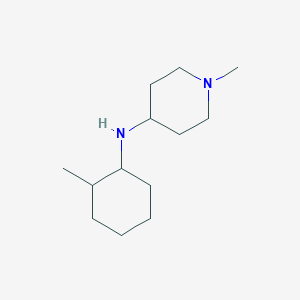![molecular formula C20H30N4O2 B2490925 N-ETHYL-N'-[2-(1-METHYL-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)-2-(PYRROLIDIN-1-YL)ETHYL]ETHANEDIAMIDE CAS No. 922119-82-2](/img/structure/B2490925.png)
N-ETHYL-N'-[2-(1-METHYL-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)-2-(PYRROLIDIN-1-YL)ETHYL]ETHANEDIAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ETHYL-N’-[2-(1-METHYL-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)-2-(PYRROLIDIN-1-YL)ETHYL]ETHANEDIAMIDE is a complex organic compound with a unique structure that includes a tetrahydroquinoline moiety, a pyrrolidine ring, and an ethanediamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ETHYL-N’-[2-(1-METHYL-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)-2-(PYRROLIDIN-1-YL)ETHYL]ETHANEDIAMIDE typically involves multi-step organic reactions. The starting materials often include 1-methyl-1,2,3,4-tetrahydroquinoline, pyrrolidine, and ethylenediamine. The synthetic route may involve:
Formation of the Tetrahydroquinoline Derivative: This can be achieved through the reduction of quinoline derivatives using hydrogenation or other reducing agents.
Alkylation: The tetrahydroquinoline derivative is then alkylated with ethyl groups under basic conditions.
Amide Formation: The final step involves the formation of the ethanediamide linkage through a condensation reaction between the alkylated tetrahydroquinoline and ethylenediamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
N-ETHYL-N’-[2-(1-METHYL-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)-2-(PYRROLIDIN-1-YL)ETHYL]ETHANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst to yield tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include oxidized quinoline derivatives, reduced tetrahydroquinoline derivatives, and various substituted ethanediamide compounds.
Scientific Research Applications
N-ETHYL-N’-[2-(1-METHYL-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)-2-(PYRROLIDIN-1-YL)ETHYL]ETHANEDIAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism by which N-ETHYL-N’-[2-(1-METHYL-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)-2-(PYRROLIDIN-1-YL)ETHYL]ETHANEDIAMIDE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The tetrahydroquinoline moiety can interact with various biological pathways, modulating enzyme activity and receptor binding. The pyrrolidine ring may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-ETHYL-N-METHYL-ETHANAMINE: A simpler amine derivative with similar alkylation patterns.
1-METHYL-1,2,3,4-TETRAHYDROQUINOLINE: A core structure present in the compound, known for its biological activity.
PYRROLIDINE: A common ring structure in organic chemistry with various applications.
Uniqueness
N-ETHYL-N’-[2-(1-METHYL-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)-2-(PYRROLIDIN-1-YL)ETHYL]ETHANEDIAMIDE is unique due to its combination of a tetrahydroquinoline moiety, a pyrrolidine ring, and an ethanediamide linkage. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds.
Properties
IUPAC Name |
N-ethyl-N'-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O2/c1-3-21-19(25)20(26)22-14-18(24-11-4-5-12-24)16-8-9-17-15(13-16)7-6-10-23(17)2/h8-9,13,18H,3-7,10-12,14H2,1-2H3,(H,21,25)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJLYSHZRTUTFSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)NCC(C1=CC2=C(C=C1)N(CCC2)C)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3'-(3,4-dichlorophenyl)-1-[(3,4-dichlorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2490842.png)
![N-(3-chloro-4-fluorophenyl)-2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamide](/img/structure/B2490844.png)

![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(methylthio)nicotinamide](/img/structure/B2490846.png)
![(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetic acid](/img/structure/B2490849.png)
![Ethyl 5-hydroxy-4-[(4-methoxyphenyl)(morpholin-4-yl)methyl]-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2490851.png)

![3-{[1-(4-Methyl-3-oxo-3,4-dihydropyrazin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2490853.png)
![3-(Naphtho[1,2-d][1,3]oxazol-2-yl)aniline](/img/structure/B2490854.png)
![(4S,5R)-4-acetyl-4,5-dihydroxy-5-[(1R)-1-hydroxyethyl]heptane-2,3,6-trione](/img/structure/B2490856.png)




